molecular formula C13H17N3 B1374142 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine CAS No. 1354959-63-9

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine

Cat. No.: B1374142
CAS No.: 1354959-63-9
M. Wt: 215.29 g/mol
InChI Key: RBKIHBPQBBAGMX-UHFFFAOYSA-N
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Description

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a benzyl group and a propan-1-amine chain Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Biochemical Analysis

Biochemical Properties

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby influencing the metabolic pathways of various substrates. Additionally, this compound interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as kinases and phosphatases, which play a pivotal role in cellular signaling. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain physiological processes, such as immune response and metabolic activity. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites can then be excreted from the body through the kidneys. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects. The distribution of this compound within the body can influence its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments within the cell through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the amine group, converting it to a corresponding imine or nitrile.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the imine or nitrile groups back to amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, basic or neutral conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Comparison with Similar Compounds

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine can be compared with other imidazole derivatives:

Properties

IUPAC Name

1-(1-benzylimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-12(14)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKIHBPQBBAGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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